N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Description
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-ethoxyphenyl group at position 5 and a 2-fluorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-12-7-5-6-11(10-12)16-20-21-17(24-16)19-15(22)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJRQULPYAJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975818 | |
| Record name | N-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-76-5 | |
| Record name | N-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through nucleophilic substitution reactions using ethoxyphenyl halides and suitable nucleophiles.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 2-fluorobenzoic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), and appropriate solvents (dichloromethane, toluene).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Thiadiazole compounds are also being explored for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Pesticidal Activity
This compound has potential applications as a pesticide. The thiadiazole ring is associated with insecticidal and fungicidal activities. Research has indicated that similar compounds can effectively control pests while minimizing environmental impact due to their targeted action against specific biological pathways in insects and fungi .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel materials. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules with potential applications in drug discovery and materials engineering .
Summary of Key Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Effective against specific bacterial strains; induces apoptosis in cancer cells |
| Agricultural Science | Pesticidal activity | Targeted action against pests; environmentally friendly |
| Materials Science | Building block for organic synthesis | Useful in drug discovery and material development |
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results showed significant inhibition against E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This highlights its potential as a lead compound for further development in cancer therapeutics .
Case Study 3: Pesticidal Efficacy
Field trials assessing the effectiveness of thiadiazole-based pesticides showed a marked reduction in pest populations while maintaining crop yields. The targeted mechanism reduced non-target organism impact compared to traditional pesticides .
Mechanism of Action
The mechanism of action of N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Modulation of Signaling Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Data of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Effects: The target compound’s 3-ethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., 4-fluorobenzyl , 2,4-dichlorophenyl ).
- Fluorine Impact: The 2-fluorobenzamide in the target compound differs from non-fluorinated benzamides (e.g., compound 5m in ). Fluorine’s electronegativity may stabilize the amide bond against enzymatic degradation, increasing bioavailability .
Anticancer Activity :
- Kinase Inhibition : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit dual inhibition of Abl and Src tyrosine kinases (IC₅₀: 0.1–5 µM) . The target compound’s 2-fluorobenzamide could enhance kinase binding via polar interactions, though specific data are lacking.
- Cytotoxicity : Compounds like N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide show moderate activity against glioblastoma (U87) and prostate cancer (PC3) cell lines (IC₅₀: 10–50 µM) . The 3-ethoxyphenyl group in the target compound may alter cytotoxicity profiles by modulating hydrophobicity.
Antimicrobial and Metabolic Effects :
- Thiadiazoles with sulfonamide substituents (e.g., N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide ) demonstrate anticonvulsant activity via GABAergic modulation. The target compound’s lack of sulfonamide groups may redirect its mechanism toward kinase or protease inhibition .
Biological Activity
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. The presence of the thiadiazole moiety in this compound enhances its efficacy against various bacterial and fungal strains.
In vitro Studies
-
Antibacterial Activity :
- The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
- A comparative study showed that derivatives with halogen substitutions exhibited enhanced antibacterial properties. For instance, compounds with fluorine or chlorine substitutions displayed MIC values ranging from 25 to 50 μg/mL against E. coli and S. aureus .
- Antifungal Activity :
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 25 | 70 |
| Escherichia coli | Antibacterial | 50 | 65 |
| Candida albicans | Antifungal | 32 | 66 |
| Aspergillus niger | Antifungal | 42 | 58 |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays.
Cytotoxicity Studies
- Cell Lines Tested :
- Mechanism of Action :
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 20 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their structural features. Modifications on the phenyl ring or the thiadiazole moiety can significantly alter their pharmacological profiles.
Key Findings
- Substituents : The introduction of electron-withdrawing groups (like fluorine or chlorine) on the aromatic rings has been correlated with increased antibacterial activity.
- Thiadiazole Ring : Variations in the substitution pattern at the C-5 position of the thiadiazole ring influence both antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide?
- Methodological Answer : A common approach involves cyclocondensation of substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours). For example, 3-ethoxyphenylbutyric acid can react with N-phenylthiosemicarbazide in POCl₃ to form the thiadiazole core, followed by coupling with 2-fluorobenzoyl chloride in pyridine . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., 274.0317 Da for analogs) .
- NMR : ¹H/¹³C NMR resolves substituent positions, with fluorine coupling patterns in 2-fluorobenzamide evident in ¹⁹F NMR .
- X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) validate bond lengths (e.g., C–C = 1.48–1.52 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from methanol or DMSO/water mixtures yields high-quality crystals. Geometric parameter refinement in SHELXL (R factor < 0.05) requires high data-to-parameter ratios (>12:1) and constrained H-atom positions. Centrosymmetric dimers via N–H⋯N bonds are common in thiadiazole derivatives .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic refinement (e.g., high Rint values)?
- Methodological Answer : Discrepancies arise from twinning or poor data resolution. Use SHELXE for phase improvement and SHELXD for heavy-atom location. Multi-scan absorption corrections (e.g., SADABS) and increasing redundancy (>3) mitigate errors. For centrosymmetric dimers, enforce geometric constraints (e.g., C–S bond = 1.68 Å) during refinement .
Q. What computational strategies predict structure-activity relationships (SAR) for bioactivity optimization?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to identify electrophilic sites for derivatization. For example, electron-withdrawing groups (e.g., –CF₃) on the thiadiazole ring enhance lipoxygenase inhibition .
- Molecular Docking : Simulate binding to target enzymes (e.g., 15-LOX or PFOR) using AutoDock Vina. Prioritize substituents with high affinity for hydrophobic pockets (e.g., 3-ethoxyphenyl enhances π-π stacking) .
Q. How to address contradictions in biological activity data across analogs?
- Methodological Answer : Cross-validate assays (e.g., IC₅₀ vs. MIC) under standardized conditions. For instance, anti-Helicobacter pylori activity in 5-nitrothiadiazoles may vary due to redox potential differences. Use isosteric replacements (e.g., oxadiazole vs. thiadiazole) to probe electronic effects .
Q. What strategies improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
